1,2,3,4,5-Pentabromo-6-nitrobenzene
Description
Contextualization within Highly Substituted Halogenated Aromatic Chemistry
Highly substituted halogenated aromatic compounds are characterized by a benzene (B151609) ring bearing multiple halogen atoms and other functional groups. The presence of numerous substituents dramatically influences the electron distribution within the aromatic ring, its geometry, and its susceptibility to various chemical transformations. The interplay between the electron-withdrawing nature of both the bromine atoms and the nitro group in 1,2,3,4,5-pentabromo-6-nitrobenzene creates a unique electronic environment, rendering the benzene ring electron-deficient. This electronic characteristic is a defining feature of this class of molecules and dictates their reactivity, particularly towards nucleophilic attack. The sheer steric bulk of the five bromine atoms and the nitro group also imposes significant constraints on the molecule's conformation and the accessibility of its reactive centers.
Academic Relevance of Polybrominated Nitrobenzenes in Contemporary Organic Synthesis
The academic relevance of polybrominated nitrobenzenes stems from their potential as versatile building blocks in the synthesis of complex organic molecules. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions but can also be readily transformed into other functional groups, such as amines. nih.govwikipedia.orgrsc.org This versatility allows for the introduction of a wide array of substituents onto the heavily halogenated scaffold.
Furthermore, the dense arrangement of bromine atoms offers multiple sites for functionalization through reactions like cross-coupling, which are fundamental transformations in modern organic synthesis. The study of such highly substituted compounds pushes the boundaries of known synthetic methodologies and provides valuable insights into the influence of extreme steric and electronic effects on reaction outcomes. These molecules serve as challenging targets for the development of new synthetic strategies and as probes for understanding fundamental principles of chemical reactivity. orgsyn.orglibretexts.org
Scope and Research Objectives for this compound
This article focuses exclusively on the chemical compound this compound. The primary objectives are to:
Present the known physicochemical properties of the compound.
Discuss the synthetic approaches to its preparation.
Explore its potential reactivity based on the principles of physical organic chemistry.
Summarize any detailed research findings specifically pertaining to this molecule.
The information presented is based on available scientific literature and chemical databases, adhering strictly to the outlined structure.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of a compound are crucial for its handling, characterization, and application in research.
Data Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 22230-46-2 | letopharm.comchemnet.comchemicalbook.com |
| Molecular Formula | C₆Br₅NO₂ | letopharm.comchemnet.comchemicalbook.com |
| Molecular Weight | 517.59 g/mol | letopharm.comchemnet.comchemicalbook.com |
| Density | 2.84 g/cm³ | letopharm.comchemnet.com |
| Boiling Point | 365.7 °C at 760 mmHg | letopharm.comchemnet.com |
| Flash Point | 175 °C | chemnet.com |
| Refractive Index | 1.71 | letopharm.comchemnet.com |
| Vapor Pressure | 3.24E-05 mmHg at 25°C | letopharm.comchemnet.com |
Note: The data in this table is compiled from publicly available chemical databases and may not have been independently verified by experimental analysis.
Synthesis and Reactivity
The construction of such a sterically crowded and electronically demanding molecule presents a significant synthetic challenge.
Reported Synthetic Approaches
Detailed, peer-reviewed synthetic procedures for this compound are not widely documented in readily accessible literature. However, general strategies for the synthesis of polysubstituted benzenes suggest potential routes. One plausible approach involves the direct nitration of pentabromobenzene (B1596035). The exhaustive bromination of benzene can yield hexabromobenzene (B166198), and subsequent selective replacement of one bromine atom with a nitro group could be envisioned, although this would be a challenging transformation.
Another potential, more targeted method could involve the synthesis of a pentabrominated aniline (B41778) derivative, followed by oxidation of the amino group to a nitro group. The order of introduction of the substituents is critical in the synthesis of highly substituted aromatics to control regioselectivity. libretexts.org
Expected Reactivity Profile
The reactivity of this compound is expected to be dominated by the strong electron-withdrawing character of the nitro group and the five bromine atoms. This renders the aromatic ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group, being ortho to all five bromine atoms, provides strong activation for the displacement of one or more of these halogens by a nucleophile.
The steric hindrance imposed by the bulky bromine atoms would likely influence the regioselectivity of such a substitution, with the bromine atoms at the 2 and 6 positions (ortho to the nitro group) being the most likely candidates for substitution. The high degree of substitution would also make benzyne (B1209423) formation an unlikely reaction pathway.
Detailed Research Findings
Specific and in-depth research focused solely on this compound is sparse in the public domain. While the compound is listed in chemical catalogs, indicating its synthesis and availability, dedicated studies exploring its unique reactivity or application as a building block in complex syntheses are not prominent in major chemical databases. The academic inquiry into polybrominated diphenyl ethers (PBDEs) and other polyhalogenated compounds is extensive, but this specific nitro-derivative has not been a central focus of these investigations. nih.govresearchgate.net The study of simpler bromonitrobenzenes provides a foundational understanding of their reactivity, but the extrapolation to a pentabrominated system remains largely theoretical without dedicated experimental investigation. orgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJDBZRIYWPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405190 | |
| Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22230-46-2 | |
| Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Reaction Pathways for Polybrominated Nitrobenzenes
Approaches to the Synthesis of Highly Brominated Nitrobenzene (B124822) Scaffolds
The construction of a pentabrominated nitrobenzene framework can be approached through several synthetic routes. The choice of strategy is largely dictated by the regiochemical requirements and the deactivating nature of the substituents being introduced.
Direct halogenation is a fundamental process in aromatic chemistry. In the case of bromination, an electrophilic bromine species, often generated with a Lewis acid catalyst like ferric bromide (FeBr₃), attacks the electron-rich benzene (B151609) ring. sciencemadness.org However, the success and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.
For an unsubstituted benzene ring, the reaction proceeds with a catalyst. For highly activated rings, such as phenol (B47542) or aniline (B41778), bromination can be so rapid that it is difficult to control, often leading to di- and tri-substituted products. msu.edu Conversely, when a strongly deactivating group like a nitro (-NO₂) group is present, the aromatic ring becomes significantly less nucleophilic and thus less reactive towards electrophilic attack. The direct bromination of nitrobenzene requires harsh reaction conditions, such as high temperatures (e.g., 140°C with an iron catalyst), to proceed. msu.eduorgsyn.org Even under these forceful conditions, the reaction typically yields the meta-substituted product, 1-bromo-3-nitrobenzene, due to the meta-directing influence of the nitro group. sciencemadness.orgmsu.eduprepchem.com Achieving exhaustive bromination to yield a pentabromo- derivative by direct halogenation of nitrobenzene is generally not a feasible one-step strategy due to the severe deactivation of the ring with each subsequent bromine addition.
Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. These groups can be broadly categorized as activating or deactivating, which in turn determines the position (ortho, meta, or para) of subsequent substitution.
Activating Groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), amino (-NH₂), and alkyl groups. msu.edustudysmarter.co.uk The directing effect arises from the stabilization of the intermediate arenium ion through resonance. libretexts.org
Deactivating Groups: These groups withdraw electron density from the ring, reducing its reactivity. Most deactivating groups are meta-directors. The nitro group (-NO₂) is a powerful deactivating, meta-directing substituent. msu.edustudysmarter.co.uk Halogens like bromine are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. libretexts.org
The synthesis of a polysubstituted benzene like 1,2,3,4,5-Pentabromo-6-nitrobenzene must account for these directing effects. A synthetic plan where nitration precedes bromination would be inefficient, as the first bromination on nitrobenzene would occur at the meta position, which is inconsistent with the final product's substitution pattern. libretexts.org Therefore, the order of reactions is critical, and a multi-step approach is required to achieve the desired isomer. libretexts.org
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Chemical Formula | Activating/Deactivating | Directing Effect |
| Hydroxyl | -OH | Activating | Ortho, Para |
| Amino | -NH₂ | Activating | Ortho, Para |
| Methyl | -CH₃ | Activating | Ortho, Para |
| Bromo | -Br | Deactivating | Ortho, Para |
| Nitro | -NO₂ | Deactivating | Meta |
| Carbonyl (e.g., Acyl) | -COR | Deactivating | Meta |
| Sulfonic Acid | -SO₃H | Deactivating | Meta |
Given the limitations of direct halogenation on deactivated rings and the strict rules of regioselectivity, iterative or multi-step strategies are essential for synthesizing highly substituted molecules like this compound. Such a strategy might involve the nitration of a pre-brominated precursor. For instance, the synthesis could potentially start from pentabromobenzene (B1596035) and introduce the nitro group in the final step.
Another powerful iterative technique involves the use of protecting groups to control reactivity and regioselectivity. For example, the highly activating amino group (-NH₂) can be temporarily converted to a less activating acetamido group (-NHCOCH₃). This strategy is employed in the synthesis of p-bromoaniline from aniline; the acetylation of aniline allows for controlled monobromination at the para position, followed by hydrolysis to regenerate the amine. researchgate.netslideshare.net
For a target like this compound, a plausible synthetic route could begin with the exhaustive bromination of an activated precursor like aniline to form 2,4,6-tribromoaniline. Further bromination steps, possibly under different conditions or after modification of the amino group, could lead to pentabromoaniline. The final step would then be the conversion of the amino group to a nitro group, a transformation that can be accomplished via a Sandmeyer reaction involving diazotization of the amine followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst.
Transformations of the Nitro and Bromo Functional Groups
Once the this compound scaffold is obtained, the nitro and bromo groups can undergo further chemical transformations, providing pathways to other useful, highly substituted aromatic compounds.
The reduction of an aromatic nitro group to an amine (aniline) is a fundamental and widely used transformation in organic synthesis. youtube.com This reaction provides a gateway to a rich variety of subsequent chemical modifications. youtube.com A plethora of reagents and conditions have been developed for this purpose, many of which are effective even for sterically hindered substrates. psu.eduwikipedia.org
Common methods for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.comwikipedia.org
Metal/Acid Reduction: A classic and often mild method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.comliskonchem.com The Bechamp reduction, using iron and acid, is a historically significant industrial process. psu.edu
Transfer Hydrogenation: This approach uses a source other than H₂ gas to provide hydrogen. Reagents like sodium hypophosphite with a Pd/C catalyst can efficiently reduce nitro groups. rsc.org
These methods are generally chemoselective for the nitro group, leaving other functional groups, such as halogens, intact. psu.edu The reduction of this compound would yield 1,2,3,4,5-pentabromo-6-aminobenzene (pentabromoaniline), a valuable intermediate for further synthesis.
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Anilines
| Reagent System | Description |
| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on carbon. |
| Fe/HCl | Reduction using iron metal in an acidic medium. |
| SnCl₂/HCl | Reduction using tin(II) chloride in hydrochloric acid. |
| Zn/NH₄Cl | Reduction using zinc metal in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org |
| Na₂S₂O₄ | Sodium hydrosulfite can be used for the reduction. wikipedia.org |
| HSiCl₃/Tertiary Amine | A metal-free method for the reduction of nitro groups. organic-chemistry.org |
While the focus is often on introducing halogens, their selective removal can also be a valuable synthetic tool. Controlled debromination of a polybrominated compound allows for the synthesis of derivatives with fewer bromine atoms that might be difficult to access directly.
Reductive dehalogenation can be achieved using various methods. Studies on related polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that nanoscale zerovalent iron (nZVI) can effectively debrominate the aromatic rings. nih.gov The reaction typically proceeds in a stepwise manner, with bromines being removed one by one. nih.gov Microbial debromination has also been observed, where anaerobic microorganisms can reductively dehalogenate brominated aromatic compounds, although these processes are often slow. frontiersin.orgnih.gov By controlling the reaction conditions and stoichiometry of the reducing agent, it may be possible to selectively remove one or more bromine atoms from the this compound ring, leading to a variety of tetrabromo-, tribromo-, and dibromonitrobenzene isomers.
Nucleophilic Aromatic Substitution on Activated Polybrominated Systems
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a variety of functional groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of multiple bromine atoms and a nitro group in the target molecule, this compound, suggests that its synthesis could potentially be achieved through the displacement of a leaving group on a more highly brominated precursor by a nitrite nucleophile.
The general mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com For a hypothetical synthesis of this compound via this pathway, one could envision the reaction of hexabromobenzene (B166198) with a nitrite salt, such as sodium nitrite.
Hypothetical Reaction Pathway:
C6Br6 + NaNO2 → C6Br5NO2 + NaBr
However, the feasibility of this specific reaction is subject to several challenges. The extreme steric hindrance provided by the six bromine atoms in hexabromobenzene would significantly impede the approach of the nitrite nucleophile to the aromatic ring. Furthermore, while the bromine atoms are electron-withdrawing, their ability to activate the ring towards nucleophilic attack is less pronounced than that of a nitro group. High temperatures and pressures, potentially in a polar aprotic solvent, would likely be required to overcome these kinetic barriers. osti.goviaea.org
| Reactant | Nucleophile | Potential Product | Key Reaction Conditions (Hypothetical) |
| Hexabromobenzene | Sodium Nitrite | This compound | High Temperature, High Pressure, Polar Aprotic Solvent (e.g., DMF, NMP) |
Advanced Synthetic Protocols and Reagents
The synthesis of complex molecules like this compound often requires the use of advanced synthetic protocols and specialized reagents to achieve the desired transformation with high efficiency and selectivity.
Metal-Catalyzed Coupling Reactions in Polybrominated Aryl Systems
Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polybrominated aryl systems, these reactions offer a versatile platform for further functionalization. While direct synthesis of this compound via these methods is not the primary focus, understanding the reactivity of such a substrate in these reactions is crucial for its potential applications as a building block.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. organic-chemistry.orgnih.gov A polybrominated nitrobenzene could, in principle, undergo selective coupling at one of the bromine positions, provided a suitable catalyst system is employed to overcome the steric hindrance and electronic deactivation. The choice of phosphine (B1218219) ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. researchgate.net
| Coupling Partners | Catalyst System (Example) | Potential Product |
| This compound + Arylboronic Acid | Pd(PPh3)4, Base | Aryl-substituted tetrabromonitrobenzene |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the application of this reaction to a sterically hindered and deactivated substrate like this compound would require carefully optimized conditions. nih.govrsc.org
| Coupling Partners | Catalyst System (Example) | Potential Product |
| This compound + Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base | Alkynyl-substituted tetrabromonitrobenzene |
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.orgfrontiersin.org The reaction typically requires high temperatures and polar solvents. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds and is an alternative to the Buchwald-Hartwig amination. wikipedia.org Given the electron-withdrawing nature of the nitro group, this compound would be an activated substrate for such a transformation. wikipedia.org
| Reactants | Catalyst System (Example) | Potential Product |
| This compound + Amine | CuI, Ligand, Base | N-Aryl amine derivative |
Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction is a more modern and often milder alternative to the Ullmann condensation for the formation of C-N bonds. rsc.orgorganic-chemistry.orgyoutube.com The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction to include sterically hindered and electronically challenging substrates. youtube.com
| Reactants | Catalyst System (Example) | Potential Product |
| This compound + Amine | Pd2(dba)3, Buchwald Ligand, Base | N-Aryl amine derivative |
The successful application of these coupling reactions to this compound would open avenues for the synthesis of a wide array of novel and complex molecular architectures.
Applications of Bromine-Based Reagents in Complex Organic Synthesis
The synthesis of polybrominated compounds, including this compound, heavily relies on the use of effective brominating agents. The introduction of multiple bromine atoms onto an aromatic ring, especially one that is already deactivated by a nitro group, requires powerful and selective reagents.
Direct bromination of nitrobenzene is a challenging transformation due to the deactivating nature of the nitro group. thestudentroom.co.uk Achieving pentasubstitution would necessitate harsh reaction conditions and potent brominating systems. The use of bromine in the presence of a strong Lewis acid catalyst like FeBr3 is a common method for aromatic bromination. However, for highly deactivated substrates, more forcing conditions are often required.
A mixture of bromine and oleum (B3057394) (fuming sulfuric acid) is a powerful brominating agent capable of introducing multiple bromine atoms onto deactivated aromatic rings. The high acidity of oleum enhances the electrophilicity of bromine, making it reactive enough to overcome the deactivation by the nitro group and existing bromine substituents.
Another approach involves the use of bromine in combination with other strong acids or oxidizing agents to generate a more potent electrophilic bromine species. For instance, the combination of bromine with fuming nitric acid in concentrated sulfuric acid has been shown to be an effective method for the bromination of strongly deactivated aromatic compounds. organic-chemistry.org
Table of Brominating Reagents for Deactivated Aromatic Rings:
| Reagent/System | Substrate (Example) | Product (Example) |
| Br2 / FeBr3 | Nitrobenzene | m-Bromonitrobenzene |
| Br2 / Oleum | Dinitrobenzene | Bromodinitrobenzene |
| Br2 / HNO3 / H2SO4 | 1,3-Dinitrobenzene | 5-Bromo-1,3-dinitrobenzene organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Polybrominated Nitrobenzenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,2,3,4,5-pentabromo-6-nitrobenzene, with the chemical formula C₆Br₅NO₂, NMR analysis would provide critical data on its carbon framework and the electronic influence of its substituents.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Regions
Due to the molecular structure of this compound, which lacks any hydrogen atoms, a standard ¹H NMR spectrum would not show any signals. The benzene (B151609) ring is fully substituted with five bromine atoms and one nitro group, leaving no protons to be detected.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Confirmation
A ¹³C NMR spectrum is anticipated to reveal six distinct signals, one for each of the carbon atoms in the benzene ring, as they are in chemically non-equivalent environments. The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine atoms and the nitro group. The carbon atom bonded to the nitro group (C-NO₂) is expected to be the most deshielded, appearing at the lowest field (highest ppm value) due to the strong electron-withdrawing nature of the nitro group. The five carbon atoms bonded to bromine atoms (C-Br) would appear at higher fields compared to the C-NO₂ carbon. The precise chemical shifts would be influenced by the cumulative electronic effects of the neighboring substituents.
Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-NO₂ | 145 - 155 | Strong deshielding by the electron-withdrawing nitro group. |
| C-Br (ortho) | 120 - 130 | Deshielded by the adjacent nitro group and the bromine atom. |
| C-Br (meta) | 125 - 135 | Influenced by the inductive effects of neighboring bromine atoms. |
| C-Br (para) | 120 - 130 | Shielding and deshielding effects from surrounding bromine atoms. |
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions. The specific assignment of the five C-Br signals would require more detailed computational analysis or 2D NMR experiments.
Oxygen-17 NMR (¹⁷O NMR) Studies of Nitro Group Electronic Environments
¹⁷O NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct insight into the electronic environment of the oxygen atoms in the nitro group. For this compound, the two oxygen atoms of the nitro group are chemically equivalent and would be expected to produce a single, broad signal. The chemical shift of this signal would be in the typical range for nitroaromatic compounds, influenced by the electron density on the nitro group as modulated by the heavily brominated aromatic ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by detecting their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Vibrational Modes
The FTIR spectrum of this compound is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are characteristic and intense. The C-Br stretching vibrations and benzene ring vibrations would also be present, though potentially weaker and in a complex region of the spectrum.
Predicted FTIR Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1530 - 1570 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| C-N Stretch | 850 - 890 | Medium |
| C-Br Stretch | 550 - 650 | Medium to Weak |
| Benzene Ring Vibrations | 1300 - 1600 | Medium to Weak |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. The symmetric stretching vibration of the nitro group is typically a strong and sharp band in the Raman spectrum. The C-Br and benzene ring vibrations would also be observable.
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong, Sharp |
| Benzene Ring Breathing Mode | ~1000 | Medium |
| C-Br Symmetric Stretch | 500 - 600 | Medium |
| Asymmetric NO₂ Stretch | 1530 - 1570 | Weak |
Electronic Spectroscopy and Chromophoric Analysis
Nitrobenzene (B124822) itself exhibits a broad electronic absorption spectrum. nih.gov It displays a weak absorption band around 345 nm, which is attributed to the S₀→S₁ (nₐπ*) transition primarily localized on the nitro group. nih.gov Stronger absorptions are observed in the UVB and UVC regions, with bands centered around 280 nm, 240 nm, and 193 nm in the gas phase. nih.govhw.ac.uk These are assigned to transitions to higher singlet excited states (S₀→S₂, S₀→S₃, S₀→S₄). nih.gov The introduction of bromine atoms onto the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands. This shift is due to the electron-donating effect of the halogens which can influence the energy levels of the π orbitals of the benzene ring. hw.ac.uk
In a study on nitrobenzaldehydes, which also contain a nitro group on a benzene ring, the spectra were characterized by weak transitions around 350 nm (nπ* absorptions), a band of intermediate intensity around 300 nm (ππ* excitations within the benzene ring), and strong absorptions around 250 nm (ππ* excitations involving the nitro and benzene groups). rsc.org It is reasonable to expect that this compound would exhibit a similar pattern of electronic transitions, albeit shifted due to the extensive bromination. The presence of five bromine atoms would likely lead to a more significant red-shift compared to less substituted nitrobenzenes.
Table 1: Representative UV-Vis Absorption Data for Nitroaromatic Compounds This table presents data for analogous compounds to infer the expected spectral regions for this compound.
| Compound | Solvent/Phase | λmax (nm) | Transition Assignment | Reference |
| Nitrobenzene | Gas Phase | ~345 | S₀→S₁ (nₐπ) | nih.gov |
| Nitrobenzene | Gas Phase | ~240 | S₀→S₄ (π₂π) | hw.ac.uk |
| Nitrobenzene | Water | ~273 | -NO₂ absorption | researchgate.net |
| Nitrobenzaldehydes | Cyclohexane | ~350 | nπ | rsc.org |
| Nitrobenzaldehydes | Cyclohexane | ~300 | ππ (arene) | rsc.org |
| Nitrobenzaldehydes | Cyclohexane | ~250 | ππ* (nitro + arene) | rsc.org |
Gas-Phase Structural Determination Techniques
To determine the precise three-dimensional arrangement of atoms in a molecule, free from intermolecular forces present in the solid or liquid state, gas-phase techniques are indispensable. wikipedia.org Gas-phase electron diffraction and microwave spectroscopy are two powerful methods for elucidating the equilibrium structures and conformational properties of molecules like this compound. wikipedia.org
Gas-phase electron diffraction (GED) is an experimental method that provides information about the internuclear distances within a molecule. wikipedia.org The diffraction pattern produced by the scattering of electrons by the gaseous molecules allows for the determination of bond lengths, bond angles, and torsional angles. wikipedia.orgresearchgate.net
While a specific GED study for this compound has not been reported, a combined analysis of GED and microwave spectroscopic data for nitrobenzene provides valuable reference data. researchgate.net This study determined the equilibrium (rₑ) structure of planar nitrobenzene with high precision. researchgate.net For instance, the key bond lengths were found to be r(C–N) = 1.468(4) Å and r(N–O) = 1.223(2) Å, and the O–N–O bond angle was determined to be 124.2(4)°. researchgate.net
In this compound, the presence of five bulky bromine atoms would introduce significant steric hindrance. This steric strain is expected to influence the planarity of the molecule, potentially leading to a twisting of the nitro group out of the plane of the benzene ring and distortions in the bond angles of the benzene ring itself. Computational studies on fully substituted acenes have shown that bulky substituents like bromine can induce significant molecular twisting. acs.org Therefore, a GED analysis of this compound would be crucial to quantify these structural distortions.
Table 2: Equilibrium Structural Parameters (rₑ) of Nitrobenzene from Combined GED/MW Analysis This table provides reference structural parameters for the parent nitrobenzene molecule.
| Parameter | Value | Reference |
| r(C–N) | 1.468(4) Å | researchgate.net |
| r(N–O) | 1.223(2) Å | researchgate.net |
| r(C–C)ₐᵥ | 1.391(3) Å | researchgate.net |
| r(C–H)ₐᵥ | 1.071(3) Å | researchgate.net |
| ∠ O–N–O | 124.2(4)° | researchgate.net |
| ∠ C–N–O | 117.9(2)° | researchgate.net |
| ∠ C2–C1–C6 | 123.5(6)° | researchgate.net |
| ∠ C1–C2–C3 | 117.8(3)° | researchgate.net |
Microwave (MW) spectroscopy is a high-resolution technique that probes the transitions between rotational energy levels of a molecule in the gas phase. tanta.edu.eg A key requirement for a molecule to be observable by microwave spectroscopy is that it must possess a permanent dipole moment. tanta.edu.egyoutube.com Given the electronegativity difference between the nitro group, the bromine atoms, and the carbon framework, this compound is expected to have a permanent dipole moment and therefore a measurable rotational spectrum.
From the rotational spectrum, highly precise rotational constants (A, B, and C) can be determined. mit.edu These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the mass distribution and geometry of the atoms. tanta.edu.egmit.edu By measuring the rotational constants for the parent molecule and its isotopologues (molecules with one or more atoms substituted with their isotopes), it is possible to determine the molecular structure with very high accuracy. mit.edu
Furthermore, microwave spectroscopy can provide detailed information about the conformational preferences and internal dynamics of a molecule. For example, in a study of 4-methyl-2-nitrophenol, microwave spectroscopy was used to determine the rotational constants and the barrier to internal rotation of the methyl group. nih.gov In the case of this compound, this technique could be used to precisely determine the torsional angle of the nitro group relative to the benzene ring, providing insight into the conformational effects of steric hindrance from the adjacent bromine atoms.
Computational and Theoretical Investigations of 1,2,3,4,5 Pentabromo 6 Nitrobenzene
Quantum Chemical Methodologies for Electronic Structure and Reactivity Modeling
Quantum chemical methods are at the forefront of modeling the electronic characteristics and predicting the reactivity of PBNB. These techniques offer a detailed view of the molecule's electronic landscape.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net The B3LYP functional combined with the 6-31+G(d) basis set is a popular choice for obtaining a balance between accuracy and computational cost in studying organic molecules. researchgate.net This level of theory can be employed to calculate various properties of PBNB, such as its optimized geometry, vibrational frequencies, and electronic energies. researchgate.net For instance, DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile. researchgate.net
| Property | Calculated Value (Exemplary) | Method/Basis Set |
|---|---|---|
| Optimized Geometry (Bond Length C-N) | 1.468(4) Å | B3LYP/cc-pVTZ researchgate.net |
| Optimized Geometry (Bond Length N-O) | 1.223(2) Å | B3LYP/cc-pVTZ researchgate.net |
| Vibrational Frequencies | Comparable to experimental data | B3LYP/6-311++G(d,p) researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. schrodinger.comnist.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. schrodinger.com
FMO analysis for PBNB would involve calculating the energies of its HOMO and LUMO. The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. youtube.comlibretexts.org The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates nucleophilicity and electron-donating ability. youtube.com |
| LUMO Energy | Indicates electrophilicity and electron-accepting ability. youtube.com |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. schrodinger.com A smaller gap suggests higher reactivity. |
Mechanistic Studies through Computational Chemistry
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.
Polybrominated compounds can undergo debromination reactions under certain conditions. Computational methods can be used to predict the most likely pathways for the removal of bromine atoms from the PBNB molecule. nih.gov This involves calculating the activation energies for different potential debromination steps. For example, theoretical calculations can help determine whether the debromination is a stepwise or concerted process and can identify the structures of the resulting lower-brominated intermediates. nih.gov The position of the bromine atoms (ortho, meta, para to the nitro group) will likely influence the ease of their removal, a factor that can be systematically studied through computational modeling.
The nitro group in PBNB is susceptible to reduction. Computational studies can elucidate the intricate mechanisms of these reductive transformations. This involves mapping the potential energy surface for the reduction of the nitro group to other functional groups, such as a nitroso or an amino group. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction mechanism can be proposed. This can help in understanding the factors that control the selectivity and efficiency of the reduction process.
Molecular Dynamics Simulations for Adsorption and Interaction Studies
A typical MD simulation to study the adsorption of 1,2,3,4,5-Pentabromo-6-nitrobenzene would involve constructing an atomistic model of the compound and the adsorbent surface in a simulation box filled with a solvent, most commonly water, to mimic environmental conditions. acs.orgmdpi.com The interactions between atoms are described by a force field, such as AMBER or CHARMM, which includes parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. acs.org
The simulation would proceed by numerically integrating Newton's equations of motion for each atom in the system, allowing for the observation of the dynamic behavior of the molecule as it approaches and interacts with the surface. Key analyses performed on the resulting trajectory would include:
Adsorption Energy: Calculating the potential energy change as the molecule moves from the bulk solvent to the adsorbent surface. This provides a quantitative measure of the adsorption strength.
Interaction Energy Decomposition: Breaking down the total interaction energy into its constituent parts (e.g., van der Waals, electrostatic) to identify the dominant forces driving adsorption. For a molecule like this compound, with its polar nitro group and polarizable bromine atoms, both electrostatic and non-polar interactions would be of significant interest.
Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom of the surface at a certain distance from an atom of the adsorbate. RDFs can reveal the specific atoms involved in the interaction and their preferred distances, offering insights into the binding orientation.
Solvent Accessible Surface Area (SASA): Analysis of the SASA can indicate how the molecule's exposure to the solvent changes upon adsorption and can help in understanding the hydrophobic effect's role in the process. acs.org
Insights from simulations on similar molecules suggest that the adsorption of aromatic compounds on surfaces like carbon nanotubes or mineral clays (B1170129) is often governed by a combination of π-π stacking interactions, hydrophobic effects, and electrostatic interactions. epa.govprinceton.edu For this compound, the electron-withdrawing nitro group and the bulky, electron-rich bromine atoms would likely lead to complex electrostatic and dispersion force interactions with the adsorbent surface.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Adsorption Study
| Parameter | Value/Type | Rationale |
|---|---|---|
| Force Field | AMBER or GROMOS | Commonly used for organic molecules and biomolecular systems, providing reliable parameters. |
| Adsorbent Surface | Graphene, Silica, or Clay | Represents common environmental surfaces or engineered materials for removal. |
| Solvent | Explicit Water (e.g., TIP3P) | Provides a realistic representation of aqueous environmental conditions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for environmental studies. |
| Simulation Time | >100 ns | Sufficient time to allow for the molecule to diffuse, interact, and reach an equilibrium adsorbed state. |
| Analysis Methods | Adsorption Energy, RDF, SASA | Standard techniques to quantify and characterize the adsorption process. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Polybrominated Nitroaromatics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between a set of molecular descriptors and an experimental property. For a class of compounds like polybrominated nitroaromatics, QSPR can be a valuable tool for predicting properties such as toxicity, thermal stability, or environmental fate without the need for extensive experimental testing. researchgate.netresearchgate.net
The development of a QSPR model for polybrominated nitroaromatics, including this compound, would follow a systematic workflow:
Data Set Compilation: A dataset of polybrominated nitroaromatic compounds with reliable experimental data for the property of interest (e.g., 50% lethal dose (LD50) for toxicity, decomposition temperature for thermal stability) is assembled. mdpi.com
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Constitutional: Information on the molecular formula and atom counts.
Topological: Describing atomic connectivity and branching.
Geometrical: Related to the 3D structure of the molecule.
Quantum-Chemical: Derived from quantum mechanics calculations, providing information on electronic properties like orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the experimental property. mdpi.comnih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model development. researchgate.net
Studies on nitroaromatic compounds have shown that quantum-chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (E-LUMO) and charges on the nitro group atoms, are often crucial in predicting properties like toxicity and reactivity. researchgate.net For polybrominated nitroaromatics, descriptors related to the number and position of bromine atoms, molecular size, and hydrophobicity (logP) would also be expected to be significant.
Table 2: Potentially Significant Descriptor Classes for QSPR of Polybrominated Nitroaromatics
| Descriptor Class | Specific Examples | Predicted Property Relevance |
|---|---|---|
| Quantum-Chemical | E-LUMO, E-HOMO, Atomic Charges | Reactivity, Toxicity, Thermal Stability nih.govresearchgate.net |
| Topological | Connectivity Indices, Wiener Index | Molecular Size and Shape, Boiling Point |
| Constitutional | Number of Bromine Atoms, Molecular Weight | General Physical Properties, Bioaccumulation |
| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Environmental Fate, Membrane Permeability |
| Steric | Molar Refractivity, van der Waals Volume | Receptor Binding, Interaction Potential |
By developing robust QSPR models, it becomes possible to estimate the properties of new or untested polybrominated nitroaromatics like this compound, thereby facilitating risk assessment and guiding the design of potentially less harmful alternatives.
Reaction Mechanisms and Chemical Reactivity of 1,2,3,4,5 Pentabromo 6 Nitrobenzene
Aromatic Substitution Reaction Mechanisms
Aromatic substitution reactions involve the replacement of a substituent on an aromatic ring. In the case of 1,2,3,4,5-pentabromo-6-nitrobenzene, the dense halogenation and the deactivating nitro group create a unique electronic environment that influences the feasibility and nature of these reactions.
Electrophilic Aromatic Substitution (EAS) Considerations in Highly Substituted Systems
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile attacks the electron-rich aromatic ring. msu.edu The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com
However, the benzene ring in this compound is severely deactivated towards electrophilic attack. This deactivation stems from two primary factors:
Inductive Effect of Bromine: The five bromine atoms are highly electronegative and withdraw electron density from the aromatic ring through the sigma bonds (inductive effect).
Deactivating Nature of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, both inductively and through resonance. sciencemadness.orgyoutube.com It pulls electron density out of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
The combination of five bromine atoms and a nitro group renders the aromatic ring extremely electron-deficient. Consequently, electrophilic aromatic substitution on this compound is highly unfavorable and requires harsh reaction conditions, if it proceeds at all. The incoming electrophile would face significant electronic repulsion from the already electron-poor ring.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect |
| -Br (Halogen) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Data compiled from multiple sources. msu.edusciencemadness.orgchemguide.co.uk
Nucleophilic Aromatic Substitution (SNAr) Driven by Electron-Withdrawing Groups
In contrast to EAS, nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-poor. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The presence of strong electron-withdrawing groups is crucial for SNAr to occur, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
The structure of this compound is well-suited for SNAr. The potent electron-withdrawing nitro group, along with the inductive effect of the five bromine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. orientjchem.orgyoutube.com The bromine atoms can act as leaving groups.
The general mechanism for SNAr proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized, particularly onto the electron-withdrawing nitro group. youtube.com
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
For this compound, a nucleophile would likely attack one of the carbon atoms bearing a bromine atom. The strong electron-withdrawing effect of the nitro group would stabilize the resulting negative charge.
Reduction Mechanisms of the Nitro Group
The nitro group of this compound is a primary site of chemical reactivity, readily undergoing reduction through various pathways to form the corresponding aniline (B41778).
Electrochemical Reduction Pathways and Radical Anion Formation
The electrochemical reduction of nitroaromatic compounds is a well-studied process. nih.govresearchgate.net For nitrobenzene (B124822) and its derivatives, the reduction typically involves a series of electron and proton transfer steps. The initial step is often the formation of a radical anion upon the addition of a single electron. nih.gov
In the case of this compound, the electrochemical reduction would proceed through the formation of a radical anion. The potential required for this reduction can be influenced by the substituents on the aromatic ring. The five bromine atoms, being electron-withdrawing, could potentially facilitate the initial electron transfer. The subsequent steps would involve further electron and proton additions, leading to the formation of nitroso and hydroxylamino intermediates before the final aniline product is formed. orientjchem.orgnih.gov The exact pathway and intermediates can be dependent on the electrode material and the reaction conditions, such as pH. mdpi.commdpi.com
Photoreduction Processes and Intermediate Formation
Photoreduction offers another avenue for the transformation of nitroaromatic compounds. This process typically involves the photoexcitation of the nitro compound to an excited state, which can then react with a hydrogen donor to initiate the reduction process. The debromination of polybrominated diphenyl ethers, a related class of compounds, has been shown to occur through photolysis. nih.gov
For this compound, photoreduction could lead to the formation of various intermediates. The reaction could proceed through the reduction of the nitro group, potentially involving radical species. It is also conceivable that under photochemical conditions, debromination could occur, leading to the formation of less brominated nitrobenzene derivatives. The specific products and intermediates would depend on the wavelength of light used and the nature of the solvent or any sensitizers present.
Catalytic Hydrogenation and Aniline Formation
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. masterorganicchemistry.comwikipedia.orgyoutube.com This process involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. msu.eduresearchgate.netuctm.edu
The catalytic hydrogenation of this compound to 1,2,3,4,5-pentabromoaniline is an expected and primary reaction. The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. orientjchem.org
Table 2: Common Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Typical Temperature |
| Pd/C | H₂ gas | Ethanol, Methanol, Ethyl acetate | Room Temperature |
| PtO₂ (Adam's catalyst) | H₂ gas | Ethanol, Acetic acid | Room Temperature |
| Raney Nickel | H₂ gas | Ethanol | Room Temperature to mild heating |
| Iron/HCl | In situ H₂ generation | Water, Ethanol | Reflux |
This table provides general conditions and may vary for specific substrates. masterorganicchemistry.comwikipedia.orggoogle.com
It is important to note that under harsh hydrogenation conditions, reductive debromination could potentially compete with the reduction of the nitro group. However, the reduction of the nitro group is generally a more facile process. masterorganicchemistry.com The selective hydrogenation of the nitro group in the presence of halogens is a common transformation in organic synthesis.
Radical Reactions and Homolytic Cleavage of Carbon-Bromine Bonds
The chemical behavior of this compound in radical reactions is largely dictated by the homolytic cleavage of its carbon-bromine (C-Br) bonds. libretexts.orgwikipedia.org In homolytic cleavage, or homolysis, the two electrons in the covalent C-Br bond are divided equally between the carbon and bromine atoms, resulting in the formation of a pentabromophenyl radical and a bromine radical. libretexts.orgyoutube.comyoutube.com This process typically requires energy input, such as heat or light, to overcome the bond dissociation energy. libretexts.orgwikipedia.org The bond-dissociation energy is the measure of energy required to cleave a bond homolytically and is an indicator of bond strength. wikipedia.org
For nitroaromatic compounds, initiation of thermal decomposition can occur through the homolytic cleavage of the carbon-nitro (C-NO2) bond. dtic.mil Studies on the thermal decomposition of nitroaromatic explosives show that under shock initiation conditions, C-NO2 bond homolysis is the predominant initial reaction. dtic.mil However, the presence of multiple heavy halogen substituents, as in this compound, makes the C-Br bonds susceptible to cleavage as well.
The reactivity of halogenated aromatic compounds generally decreases as more hydrogen atoms are replaced by halogens. nih.gov However, these compounds can still participate in reactions. The initiation step in radical reactions involving this compound would likely involve the formation of radicals through homolysis. libretexts.org The subsequent propagation steps would involve the newly formed radicals reacting with other molecules, and termination would occur when two radicals combine.
Recent studies have shown that radical C-H amination of nitrobenzenes can occur through a radical mechanism involving the generation of nitrogen radicals and their subsequent recombination with a nitrobenzene complex radical. nih.gov While this research focused on C-H functionalization, it highlights the capacity of nitroaromatic rings to participate in radical-mediated processes.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound are significantly influenced by its highly substituted and electron-deficient nature.
Kinetics
The rate of chemical reactions, or kinetics, involving this compound is often discussed in the context of nucleophilic aromatic substitution (SNAr). amherst.edu In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro group is strongly activating for this type of reaction, while the five bromine atoms introduce considerable steric hindrance.
Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (unimolecular) and SN2 (bimolecular). amherst.edulibretexts.orgyoutube.com
SN1 reactions are a two-step process where the leaving group departs first, forming a carbocation intermediate, followed by the attack of the nucleophile. amherst.eduyoutube.com The rate of an SN1 reaction is first-order and depends only on the concentration of the substrate. amherst.edufiveable.me
SN2 reactions occur in a single, concerted step where the nucleophile attacks as the leaving group departs. amherst.edulibretexts.org These reactions follow second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. libretexts.orgfiveable.me
For this compound, the extreme steric hindrance from the five bromine atoms would likely disfavor a typical backside SN2 attack. However, the electron-withdrawing nature of the nitro group and the bromines stabilizes the aromatic ring, making it susceptible to nucleophilic attack. A related compound, 1,2,3,4,5-pentafluoro-6-nitrobenzene, readily reacts with sodium methoxide (B1231860) at room temperature, suggesting that nucleophilic substitution is a viable pathway despite the steric crowding from five halogen atoms. chegg.com The reaction rate would be highly dependent on the nature of the nucleophile, the solvent, and the temperature. fiveable.mewolfram.com
Thermodynamics
Thermodynamic properties describe the energy changes and stability associated with a compound and its reactions. For this compound, these properties have not been extensively tabulated, but can be inferred from related structures. Data for the parent compound, nitrobenzene, is well-documented. nist.govchemeo.com
| Thermodynamic Property | Definition |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. chemeo.com |
| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. chemeo.com |
| Enthalpy of Combustion (ΔcH°) | The heat released when one mole of a substance is completely burned in oxygen under standard conditions. chemeo.com |
| Entropy (S°) | A measure of the randomness or disorder of a system. |
Environmental Fate, Transport, and Transformation Processes of Polybrominated Nitroaromatics
Environmental Partitioning and Distribution in Various Compartments
The environmental distribution of a chemical is governed by its physicochemical properties, including its water solubility, vapor pressure, and partition coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). For 1,2,3,4,5-Pentabromo-6-nitrobenzene, a high degree of bromination and the presence of a nitro group suggest it is a highly hydrophobic and lipophilic substance. This is expected to significantly influence its behavior in different environmental compartments.
Air-Water and Sediment-Water Exchange Dynamics
The partitioning of a chemical between air and water is described by the Henry's Law constant (H). A higher H value indicates a greater tendency for a chemical to volatilize from water into the air. For nitroaromatic compounds, H can vary significantly based on the specific structure. For instance, nitrobenzene (B124822) has a Henry's Law constant of 2.40 x 10⁻⁵ atm-m³/mol at 25°C, indicating it is expected to volatilize from water surfaces. The volatilization half-life from a model river has been estimated at 44 hours. Given the high molecular weight and likely low vapor pressure of this compound, its H value is expected to be low, suggesting a lower tendency to volatilize from water compared to less substituted nitroaromatics.
The exchange between sediment and water is largely dictated by the compound's hydrophobicity. Highly hydrophobic compounds tend to adsorb strongly to organic matter in sediment, effectively removing them from the water column. Studies on other hydrophobic nitroaromatic compounds in river systems have shown that their concentrations in sediment can be several times higher than in the corresponding water column. For example, in the Daliao River watershed in China, the total concentrations of eight nitrobenzene compounds in sediment ranged from 7.47 to 8,185.76 ng/g, with a mean of 921.98 ng/g, while concentrations in the water column were in the ng/L range. henrys-law.org Given its highly brominated and aromatic structure, this compound is expected to exhibit strong partitioning to sediments. The sediment-water ratio (SWR), which is the ratio of sediment thickness to the depth of the overlying water, is a critical factor influencing the distribution of pollutants. researchgate.net Changes in SWR due to events like dredging or heavy rainfall can significantly alter the release and distribution of sediment-bound contaminants. researchgate.net
Adsorption to Soil and Sediment Organic Carbon
The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). researchgate.net A high Koc value indicates strong binding to the organic fraction of soil and sediment, which limits the chemical's mobility. researchgate.net For hydrophobic organic compounds like polybrominated aromatics, adsorption to organic carbon is the dominant process governing their fate in soils and sediments. copernicus.org
While specific Koc data for this compound are unavailable, data for related compounds underscore the expected strong adsorption. For example, studies on polybrominated diphenyl ethers (PBDEs), which share structural similarities, show a high affinity for soil and sediment organic matter. unbc.ca The organic carbon-normalized sorption coefficient (Koc) for 4,4'-dibromodiphenyl ether (BDE-15) was found to be more than three times higher for humin (a key component of soil organic matter) than for bulk soils, indicating very strong binding. unbc.ca Research on nitrobenzene has reported a log Koc value of 1.94. nasa.gov Given the extensive bromination of this compound, its Koc value is anticipated to be significantly higher than that of nitrobenzene, leading to strong and potentially irreversible sorption to soil and sediment organic carbon. unbc.canih.gov This strong adsorption suggests that, once introduced into the environment, the compound would accumulate in the topsoil layer. unbc.ca
Table 1: Estimated and Measured Soil Adsorption Coefficients (Koc) for Related Compounds
| Compound Name | CAS Number | Log Koc | Reference |
| Nitrobenzene | 98-95-3 | 1.88 - 1.95 | researchgate.net |
| 4,4'-Dibromodiphenyl ether (BDE-15) | Not specified in source | >3 times higher in humin than bulk soil | unbc.ca |
This table provides data for surrogate compounds to infer the potential behavior of this compound.
Mobility in Soil and Potential for Leaching to Groundwater
The mobility of a chemical in soil determines its potential to leach into groundwater. researchgate.net High adsorption to soil particles, as indicated by a high Koc value, significantly reduces mobility and the risk of groundwater contamination. researchgate.net
For this compound, its expected high Koc value suggests very limited mobility in soil. Consequently, the potential for this compound to leach into groundwater is likely to be low. Studies on other persistent and hydrophobic organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), have shown that their vertical movement in soil columns is minimal, with the majority of the contamination remaining in the surface layer. This is consistent with their high log Koc values. For nitrobenzene, which is less hydrophobic, it is expected to have moderate to high mobility in soil and may leach to groundwater. researchgate.net However, the five bromine atoms on the benzene (B151609) ring of this compound would drastically increase its hydrophobicity and decrease its mobility compared to nitrobenzene. Therefore, direct leaching into groundwater is not considered a primary transport pathway for this compound. Instead, transport to water bodies would more likely occur through surface runoff of contaminated soil particles.
Atmospheric Transport and Deposition
The potential for a chemical to undergo long-range atmospheric transport (LRAT) is a key factor in its global distribution. niscair.res.innih.gov This process allows pollutants to travel far from their sources, reaching remote ecosystems. niscair.res.innih.gov
Long-Range Atmospheric Transport (LRAT) Potential of Brominated Aromatic Compounds
The LRAT potential of a semi-volatile organic compound (SVOC) is influenced by its persistence in the atmosphere and its partitioning between the gas and particle phases. niscair.res.in Compounds that are sufficiently volatile to be transported in the gas phase but can also partition to atmospheric particles, which are then subject to deposition, can undergo a "hopping" process of repeated deposition and revolatilization, facilitating their transport over long distances. niscair.res.in
While specific data for this compound is not available, studies on other polybrominated aromatic compounds provide insights. Research on polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) in the Baltic Sea has shown that these compounds can be transported over long distances. nih.gov Although some models suggest a limited LRAT potential for some PBDEs, their detection in remote regions confirms that this transport occurs. niscair.res.in Similarly, various polybromobenzenes have been detected in the atmosphere of North China, indicating their widespread occurrence and transport. henrys-law.org Given its semi-volatile nature, it is plausible that this compound also has the potential for long-range atmospheric transport.
Association with Particulate Matter in the Atmosphere
Nitroaromatic compounds are known to associate with atmospheric particulate matter (PM). epa.gov They can be emitted directly from combustion sources or formed through secondary atmospheric reactions and then adsorb onto the surface of particles. The small size of these particles, particularly those with a diameter of 2.5 micrometers or less (PM2.5), allows them to remain suspended in the atmosphere for extended periods, facilitating their transport. niscair.res.in
The partitioning of a compound between the gas and particle phases in the atmosphere is influenced by its vapor pressure and the ambient temperature. For PBDEs, it has been shown that the heavier, more brominated congeners have a greater tendency to be associated with particles, especially at lower temperatures. nih.gov This is highly relevant for this compound, which is a heavily brominated compound. Its association with particulate matter is expected to be a key process in its atmospheric transport and deposition. Studies on nitrated phenolic compounds have also demonstrated that most of these compounds are primarily distributed in the particle phase during cloud events. epa.gov The deposition of these particles, through both wet (rain and snow) and dry deposition, is a primary mechanism for the removal of these pollutants from the atmosphere and their entry into terrestrial and aquatic ecosystems. nih.gov
Abiotic Transformation Pathways in Environmental Media
The transformation of this compound in the environment, in the absence of biological activity, is expected to be primarily driven by photolytic and, to a lesser extent, chemical degradation processes.
Photolytic Degradation (Direct Photolysis and Photooxidation by Hydroxyl Radicals)
Sunlight-induced degradation is a key abiotic pathway for many aromatic compounds. For highly brominated substances, photolysis often involves the reductive debromination of the molecule. Studies on other brominated flame retardants, such as hexabromobenzene (B166198) (HBB), pentabromotoluene (B47190) (PBT), and pentabromoethylbenzene (PBEB), have shown that they undergo phototransformation when exposed to UV irradiation. acs.org This process typically follows pseudo-first-order kinetics and results in the sequential removal of bromine atoms, a process termed hydrodebromination. acs.org The rate of degradation is influenced by the wavelength of light, with shorter wavelengths generally leading to faster degradation. nih.gov For instance, the degradation rates of some new brominated flame retardants (NBFRs) were significantly higher under irradiation at 180-400 nm compared to 400-700 nm. nih.gov
The position of the bromine atoms on the benzene ring also affects the rate of photolytic debromination. Research on HBB, PBT, and PBEB indicates that the removal of a bromine atom is more favorable from positions with a higher density of bromine atoms. acs.org Specifically, the exchange of a bromine atom for a hydrogen atom (Br → H) is approximately three times faster at positions flanked by two neighboring bromine atoms. acs.org This suggests that for this compound, the initial debromination steps would likely be rapid, leading to the formation of tetra- and tri-brominated nitrobenzene intermediates. acs.org However, the degradation rate is expected to decrease significantly as the number of bromine substituents is reduced. acs.org
In addition to direct photolysis, indirect photooxidation by hydroxyl radicals (•OH) can contribute to the degradation of aromatic compounds in the environment. While specific data for this compound is not available, studies on other pollutants have shown that hydroxyl radicals can play a role in their transformation. nih.gov
Chemical Degradation Processes (e.g., Hydrolysis)
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated aromatic compounds, hydrolysis is not a significant degradation pathway under typical environmental conditions. Studies on decabromodiphenyl ether (BDE-209) have shown that it hardly degrades in the dark in soil suspension, indicating that hydrolysis is not a major factor in its transformation. mdpi.com Given the structural similarities, it is anticipated that this compound would also be resistant to hydrolysis. The strong carbon-bromine bonds and the stable aromatic ring make the molecule less susceptible to cleavage by water. The equilibrium constants for bromine hydrolysis are generally low. nih.gov
Biotic Transformation and Biodegradation Potential
The biological breakdown of persistent organic pollutants is a critical area of research for environmental remediation. The presence of both multiple bromine atoms and a nitro group on the benzene ring of this compound suggests that its biodegradation will be a complex process. The electron-withdrawing nature of these substituents makes the aromatic ring resistant to oxidative attack by microorganisms. cswab.orgrsc.org
Microbial Degradation Mechanisms (e.g., Reductive Transformations and Debromination)
Under anaerobic conditions, a key microbial degradation pathway for polyhalogenated compounds is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. This process has been observed for PBDEs in various environments, including sediments and sewage sludge. frontiersin.orgnih.gov Microorganisms such as Dehalococcoides species have been implicated in the reductive debromination of PBDEs. frontiersin.orgberkeley.edu These bacteria can utilize brominated compounds as electron acceptors in their respiration. The process is often slow and may result in the incomplete debromination of the parent compound, leading to the accumulation of lesser-brominated, and sometimes more toxic, congeners. nih.govberkeley.edu
For nitroaromatic compounds, microbial degradation can proceed through the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This transformation can be carried out by a variety of anaerobic bacteria. nih.gov Therefore, for this compound, a plausible microbial degradation pathway under anaerobic conditions would involve a combination of reductive debromination and nitro group reduction.
Aerobic degradation of highly halogenated compounds is generally less favorable. However, some aerobic bacteria capable of degrading polychlorinated biphenyls (PCBs) have shown the ability to transform lower-brominated PBDEs. ucanr.edu
The fungus Caldariomyces fumago has demonstrated the ability to degrade halogenated nitroaromatic compounds, suggesting that fungi could play a role in the remediation of sites contaminated with such chemicals. mdpi.com
Enzymatic Degradation Studies
The microbial degradation of halogenated and nitroaromatic compounds is mediated by specific enzymes. Reductive dehalogenases are key enzymes in the anaerobic debromination of PBDEs. frontiersin.orgnih.gov These enzymes catalyze the removal of bromine atoms from the aromatic ring.
For nitroaromatic compounds, nitroreductases are a family of enzymes that can metabolize these compounds by reducing the nitro group. eaht.org Other enzymes, such as monooxygenases and dioxygenases, can also be involved in the degradation of nitroaromatics by introducing hydroxyl groups onto the aromatic ring, which can lead to the removal of the nitro group and subsequent ring cleavage. nih.goveaht.org While no enzymatic studies have been conducted specifically on this compound, the existing knowledge on related compounds suggests that a consortium of microbial enzymes would be required for its complete mineralization.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are used to predict the partitioning, transport, and persistence of chemicals in the environment. For compounds like PBDEs, models indicate that they will largely partition to organic carbon in soil and sediment. nih.gov Their persistence is strongly influenced by their degradation rates in these environmental compartments, which are often not well-defined. nih.gov
Given its high degree of bromination and the presence of a nitro group, this compound is expected to be a persistent organic pollutant (POP). nih.govscribd.com Its high molecular weight and likely low water solubility suggest that it will have a strong tendency to adsorb to soil and sediment particles. This partitioning behavior can reduce its bioavailability for microbial degradation but also limit its mobility in the environment.
The persistence of nitroaromatic compounds is well-documented, with the nitro group contributing to their recalcitrance. nih.govnih.gov The combination of five bromine atoms and a nitro group on the benzene ring of this compound strongly suggests that this compound will have a long environmental half-life and has the potential for long-range environmental transport, similar to other persistent organic pollutants.
Interactive Data Table: Photodegradation Rates of Analogue Compounds
| Compound | Light Source/Wavelength (nm) | Degradation Rate Constant (min⁻¹) | Reference |
| New Brominated Flame Retardants (NBFRs) | 180-400 | 0.1702 - 0.3008 | nih.gov |
| New Brominated Flame Retardants (NBFRs) | 334-365 | 0.0265 - 0.0433 | nih.gov |
| New Brominated Flame Retardants (NBFRs) | 400-700 | 0.0058 - 0.0099 | nih.gov |
| Decabromodiphenyl ether (BDE-209) | 500 W Mercury Lamp | Not specified, but fastest | mdpi.com |
Interactive Data Table: Microbial Degradation of Analogue Compounds
| Compound(s) | Microorganism(s) | Degradation Pathway | Key Findings | Reference |
| Polybrominated Diphenyl Ethers (PBDEs) | Dehalococcoides species | Reductive debromination | Can debrominate higher brominated congeners, but the process is often slow and incomplete. | frontiersin.orgberkeley.edu |
| Halogenated Nitroaromatic Compounds | Caldariomyces fumago | Not specified | Capable of degrading chlorinated and fluorinated nitrophenols. | mdpi.com |
| Nitroaromatic Compounds | Anaerobic bacteria | Nitro group reduction | Reduction of the nitro group to nitroso, hydroxylamino, and amino groups. | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Aerobic bacteria | Oxidative degradation | Some strains can degrade lower-brominated PBDEs. | ucanr.edu |
Applications in Advanced Materials Science and Synthetic Organic Chemistry Non Prohibited
Role as Synthetic Intermediates for Complex Molecular Architectures
As an intermediate, 1,2,3,4,5-pentabromo-6-nitrobenzene offers a scaffold for building intricate molecular structures. The differential reactivity of its functional groups—the nitro group and the bromine atoms—allows for sequential and controlled chemical transformations. Simple aromatic halogenated compounds are typically very unreactive; however, this stability can be exploited in multi-step syntheses. nih.govnih.gov
The term "polyfunctional" describes organic compounds with multiple functional groups. libretexts.org this compound is an exemplary starting material for generating even more complex polyfunctional systems. The nitro group can be readily reduced to an amino group (-NH2), which can then undergo a wide range of reactions, such as diazotization or amide bond formation. Simultaneously, the five bromine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity enables the synthesis of molecules with tailored electronic and steric properties.
| Functional Group | Potential Transformation | Resulting Functionality |
| Nitro Group (-NO₂) | Reduction (e.g., with H₂, Sn/HCl) | Amino Group (-NH₂) |
| Bromo Substituents (-Br) | Suzuki Coupling | Aryl or Alkyl Groups |
| Bromo Substituents (-Br) | Buchwald-Hartwig Amination | Amino or Amido Groups |
| Bromo Substituents (-Br) | Stille Coupling | Organotin-derived Groups |
| Bromo Substituents (-Br) | Nucleophilic Aromatic Substitution | Alkoxy, Thiol, or other groups |
This table illustrates the synthetic versatility of this compound as a precursor for diverse polyfunctional compounds.
Nitroaromatic compounds are foundational in the synthesis of many classes of dyes. nih.gov The most significant application of nitrobenzene (B124822) is in the production of aniline (B41778) through the reduction of the nitro group. nih.govwikipedia.org Aniline is a crucial intermediate for a vast array of dyes, particularly azo dyes. wikipedia.org Following this established chemical pathway, this compound can be converted to pentabromoaniline. This highly halogenated aniline can then be used as a diazo component or a coupling partner to create novel dyes.
The presence of five heavy bromine atoms on the aromatic ring is expected to significantly influence the properties of the resulting dye. These effects include:
Bathochromic Shift: A shift in the absorption maximum to a longer wavelength, potentially resulting in deeper colors (e.g., shifting from yellow towards red or blue).
Improved Lightfastness: Halogen atoms can enhance the stability of dye molecules to photofading.
Modified Solubility and Affinity: The bulky and lipophilic nature of the bromine atoms can alter the dye's solubility in various media and its binding affinity for different substrates, such as textile fibers. ekb.eg
The synthesis of the historic pigment Tyrian purple (6,6'-dibromoindigo) from precursors like 4-bromo-2-nitroaniline (B116644) highlights the importance of halogenated nitroaromatics in creating specific, high-value dyes. nih.gov
Integration into High-Performance Polymeric Systems
The derivatives of this compound have potential for integration into advanced polymeric systems. After reduction of the nitro group to an amine, the resulting pentabromoaniline can serve as a monomer or a co-monomer in polymerization reactions. For example, aniline is a precursor to methylenedianiline, which is used to produce polyurethane polymers. wikipedia.org A brominated analogue could be incorporated to modify polymer properties.
Furthermore, such highly halogenated compounds are often used as flame retardants in polymers. While this specific application is not documented for this compound itself, related compounds like pentabromotoluene (B47190) and pentabromoethylbenzene are known for this purpose. nih.govnih.gov Integration into a polymer matrix, either through covalent bonding or as an additive, could impart enhanced fire resistance. The compound could also be used as a dye for synthetic polymer fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide 6 (nylon 6), which are often colored with disperse dyes derived from nitroaromatics. ekb.eg
Development of Advanced Sensing Technologies
The electronic properties conferred by the bromine and nitro substituents make this compound a candidate for use in advanced sensor materials.
Recent research has demonstrated that incorporating high-atomic-number elements, such as bromine, into organic semiconductor materials can significantly enhance their sensitivity to X-rays. ktu.edu The high atomic number of bromine (Z=35) increases the probability of X-ray photon absorption, leading to a stronger signal. Materials based on formamidinium lead bromide have also been investigated for X-ray detection, underscoring the role of bromine in this technology. researchgate.net
This compound, with its high density of bromine atoms, represents a model small molecule for exploring this principle. It could be used as a component in a blend or as a precursor for larger, film-forming molecules or polymers designed for efficient X-ray detection in applications like medical imaging and security screening. ktu.edu
| Property | Relevance to X-ray Sensing |
| High Bromine Content | Increases X-ray attenuation and absorption efficiency. ktu.edu |
| Aromatic Core | Provides a semiconducting scaffold for charge transport. |
| Potential for Derivatization | Allows for tuning of electronic properties and processability. |
This table summarizes the key features of bromine-rich compounds like this compound that are advantageous for developing X-ray sensor materials.
The nitro group is a strong electron-withdrawing group and a chromophore that can be chemically altered to produce a color change, forming the basis of colorimetric assays. A well-established analytical method for detecting nitrobenzene involves its reduction to an aniline, followed by diazotization and coupling with a specific reagent (like Chicago acid) to form a intensely colored azo dye. nih.gov The concentration of the original nitro compound can then be determined spectrophotometrically.
This same principle can be applied to this compound. Its nitro group can serve as a reactive site for developing specific colorimetric tests or indicators. The electronic environment created by the five bromine atoms would modulate the color of the resulting azo dye, potentially allowing for the design of sensors with unique optical responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,3,4,5-Pentabromo-6-nitrobenzene, and how do reaction conditions influence bromination efficiency?
- Methodological Answer : Stepwise bromination of nitrobenzene using Br₂ in non-polar solvents (e.g., CCl₄) with catalysts like Fe or AlCl₃ is recommended. Excess Br₂ and controlled temperatures (70–80°C) improve selectivity for pentabromination. Evidence from bromination of monobromonaphthalenes suggests photolytic conditions (250 W lamp) enhance regioselectivity, though nitro groups may alter reactivity . Post-synthesis, fractional crystallization or column chromatography can isolate the product.
Q. How can researchers confirm the substitution pattern and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆Br₅NO₂, ~586 Da) and X-ray crystallography for structural elucidation. Bromine’s NMR inactivity necessitates alternative techniques like IR spectroscopy (C-NO₂ stretch ~1520 cm⁻¹) or elemental analysis. Purity assessment via HPLC with UV detection (λ = 254 nm) is critical due to potential polybrominated byproducts .
Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?
- Methodological Answer : Reported melting points for analogous brominated aromatics (e.g., 345°C for 1,2-bis(pentabromophenyl)ethane) suggest high thermal stability . Solubility in non-polar solvents (e.g., benzene, dichloromethane) is limited; use sonication or heated solvents. Property discrepancies across studies may arise from polymorphic forms or impurities, necessitating standardized OECD protocols for validation .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the nitro group’s reactivity in electrophilic substitution?
- Methodological Answer : Bromine’s electron-withdrawing effects deactivate the benzene ring, directing electrophiles to the nitro group’s meta position. Computational studies (e.g., DFT) can map electron density distributions, while experimental reactivity assays (e.g., nitration of partially brominated intermediates) validate predictions. Compare with fluorinated analogs (e.g., pentafluoronitrobenzene) to isolate electronic vs. steric effects .
Q. What are the challenges in assessing environmental persistence and bioaccumulation potential?
- Methodological Answer : High log P values (predicted ~11.09) indicate hydrophobicity and sediment adsorption . Use QSAR models to estimate bioaccumulation factors (BCFs) and compare with regulated analogs like Deca-BDE. In vitro assays (e.g., hepatic microsomal degradation) and in situ sediment studies are critical, as regulatory frameworks (Rotterdam Convention) highlight bioaccumulation risks for brominated flame retardants .
Q. How does the nitro group affect thermal degradation pathways under pyrolysis?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies toxic byproducts (e.g., HBr, NOₓ). The nitro group may catalyze radical-driven decomposition, differing from bromophenoxy derivatives. Compare degradation profiles with pentachloronitrobenzene ( ) to assess halogen-specific mechanisms .
Q. What analytical strategies resolve contradictions in reported ecotoxicological data?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure protocols (OECD 202/203). Address solubility issues using carrier solvents (e.g., acetone < 0.1% v/v) and measure bioavailable fractions via passive sampling. Cross-reference data with structurally similar compounds (e.g., TBBPA) to identify trends .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
